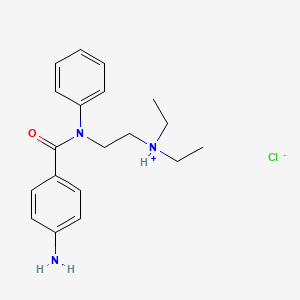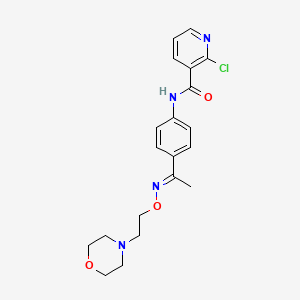
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME: is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME typically involves the following steps:
Formation of Acetophenone Derivative: The starting material, acetophenone, is reacted with 2-chloronicotinic acid to form the corresponding amide.
Oxime Formation: The amide is then treated with hydroxylamine to form the oxime.
Morpholinoethyl Substitution: Finally, the oxime is reacted with 2-morpholinoethyl chloride to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME: can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloronicotinamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME:
Chemistry: Used as a reagent in organic synthesis for the formation of various derivatives.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME would depend on its specific application. For example:
Biochemical Probes: It may interact with specific enzymes or receptors, inhibiting their activity.
Therapeutic Agents: It may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME: can be compared with other oxime derivatives:
Acetophenone Oxime: Lacks the chloronicotinamido and morpholinoethyl groups, making it less complex.
2-Chloronicotinic Acid Oxime: Lacks the acetophenone and morpholinoethyl groups, leading to different reactivity and applications.
Morpholinoethyl Oxime: Lacks the acetophenone and chloronicotinamido groups, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
38063-91-1 |
|---|---|
Molekularformel |
C20H23ClN4O3 |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
2-chloro-N-[4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3/c1-15(24-28-14-11-25-9-12-27-13-10-25)16-4-6-17(7-5-16)23-20(26)18-3-2-8-22-19(18)21/h2-8H,9-14H2,1H3,(H,23,26)/b24-15+ |
InChI-Schlüssel |
AWFGBGWPUFJPGK-BUVRLJJBSA-N |
Isomerische SMILES |
C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Kanonische SMILES |
CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)



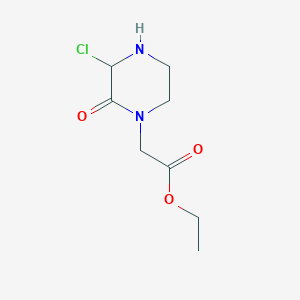

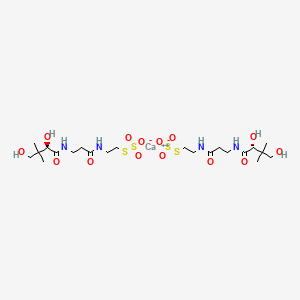
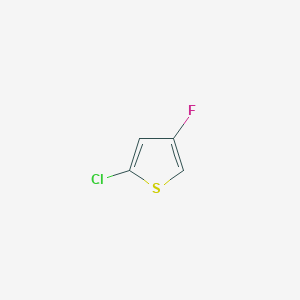
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
